pdCpA

tRNA aminoacylation T4 RNA ligase chemical biology

Chemical aminoacylation of suppressor tRNAs involves a key trade-off: pCpA offers full activity but at higher cost from complex ribo-synthesis; pCp lacks the critical 3′-OH and is inert. pdCpA's single 2′-deoxy substitution eliminates a burdensome hydroxyl while retaining full T4 RNA ligase recognition and ribosomal translation activity. • Ligation and suppression efficiency equivalent to pCpA at reduced cost • Compatible with fluorinated, β-amino acids, and fluorescent dye conjugates • Preparative-scale method (75% yield) supports mg-to-gram procurement

Molecular Formula C19H26N8O13P2
Molecular Weight 636.4 g/mol
CAS No. 127067-28-1
Cat. No. B151137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepdCpA
CAS127067-28-1
Synonyms5'-phospho-2'-deoxyribocytidylylriboadenosine
pdCpA
Molecular FormulaC19H26N8O13P2
Molecular Weight636.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
InChIInChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1
InChIKeyUUBWXCHLJHRYJT-LNAOLWRRSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pdCpA for tRNA Aminoacylation & Unnatural Protein Synthesis


5′-Phospho-2′-deoxyribocytidylylriboadenosine (pdCpA, CAS 127067-28-1) is a hybrid dinucleotide consisting of a 5′-phosphorylated 2′-deoxycytidine linked via a phosphodiester bond to adenosine [1]. This compound serves as a critical chemical intermediate in the preparation of aminoacyl-transfer RNAs (aa-tRNAs) for site-specific incorporation of unnatural amino acids into proteins using in vitro translation systems [2]. Unlike fully ribonucleotide dinucleotides, pdCpA contains a single 2′-deoxy modification on the cytidine moiety, a structural feature that substantially reduces synthetic complexity while maintaining full biological activity in T4 RNA ligase-mediated ligation and ribosomal translation [2].

Why pdCpA Is Irreplaceable in Chemical Aminoacylation


Substitution of pdCpA with closely related analogs such as pCpA (the fully ribo dinucleotide) or pCp (the mononucleotide) introduces demonstrable trade-offs between synthetic tractability and functional performance that impact procurement decisions. While pCpA exhibits equivalent ligation and suppression efficiency to pdCpA, its synthesis requires more complex protection/deprotection chemistry due to the presence of the ribo 2′-OH group, translating to higher cost and longer lead times [1]. Conversely, pCp lacks the critical adenosine 3′-terminal hydroxyl required for aminoacylation and subsequent ribosomal peptide bond formation, rendering it functionally inert in translation assays [2]. pdCpA occupies a unique position: the single 2′-deoxy substitution eliminates a synthetically burdensome hydroxyl without compromising biological recognition by T4 RNA ligase or the ribosome [1], [3].

Quantitative Evidence for pdCpA


Equivalent Ligation with Reduced Synthetic Burden

In a direct head-to-head comparison, pdCpA and pCpA demonstrated equivalent performance in both T4 RNA ligase-mediated coupling to truncated tRNA(-CA) and subsequent in vitro suppression efficiency, as measured by readthrough of an amber stop codon [1]. However, the substitution of deoxycytidine for ribocytidine eliminates the need to protect and deprotect the 2′-OH group during synthesis, simplifying the overall chemical route [1].

tRNA aminoacylation T4 RNA ligase chemical biology

High-Yield Synthesis via One-Step Deprotection

A 2015 methodological study established an improved preparative-scale synthesis of pdCpA achieving 75% overall yield from protected adenosine and 2′-deoxycytidine phosphoramidite building blocks, followed by 90% phosphorylation yield and final one-step deprotection under high-pressure conditions [1]. This contrasts with earlier multi-step deprotection protocols that suffered from cumulative yield losses and required intermediate purifications [1].

nucleotide synthesis process chemistry deprotection

Validated Substrate for T4 RNA Ligase

Commercially available T4 RNA ligase is standardized using an aminoacylated pdCpA substrate, confirming its reliable performance as a donor molecule. One unit of T4 RNA ligase catalyzes 60% ligation of TAMRA-X-AF-pdCpA (40 pmol) with tRNAᴾʰᵉ(-CA) (14 pmol) at 4°C for 2 hours . This standardized activity definition provides a quantitative benchmark for assay validation and troubleshooting that is not universally established for other dinucleotide substrates.

enzyme assay T4 RNA ligase quality control

Broad Unnatural Amino Acid Compatibility

The pdCpA platform has been successfully employed for chemical aminoacylation with structurally diverse unnatural amino acids, including fluorinated amino acids [1], β-amino acids [2], and aspartic acid/cysteine derivatives [3]. In each case, the resulting aminoacyl-pdCpA was efficiently ligated to truncated tRNA and supported ribosomal incorporation into full-length proteins in cell-free translation systems [1], [2].

unnatural amino acids chemical biology protein engineering

Functional Equivalence to pCpA in Translation

Results from the original 1989 characterization study explicitly demonstrated that ribocytidine is not required for recognition of the aminoacylated tRNA during protein synthesis, establishing that the 2′-deoxy modification in pdCpA does not impair ribosomal function [1]. This finding validates that the synthetic simplification afforded by the deoxy modification does not come at the expense of biological activity in the ultimate translation step.

ribosome translation peptidyl transferase

pdCpA Optimal Use Cases


Chemical Aminoacylation for Unnatural Amino Acid Incorporation

pdCpA is the established dinucleotide substrate for chemical aminoacylation workflows. Following esterification of the desired unnatural amino acid to the 3′-OH of the adenosine moiety, the aminoacyl-pdCpA is ligated via T4 RNA ligase to a suppressor tRNA transcript lacking the 3′-terminal CA dinucleotide (tRNA(-CA)) [1]. The resulting full-length aminoacyl-tRNA supports ribosomal incorporation of the unnatural amino acid in response to an amber (UAG) or other stop codon in cell-free translation systems [1]. This application leverages the demonstrated functional equivalence of pdCpA to pCpA while benefiting from simplified synthesis .

Fluorescent tRNA Labeling for Biophysical Studies

Aminoacyl-pdCpA derivatives bearing fluorescent dyes (e.g., TAMRA-X-AF) serve as donor substrates for T4 RNA ligase to generate labeled tRNAs [1]. The standardized unit definition of T4 RNA ligase using this exact substrate [1] provides a validated framework for quantitative control of labeling efficiency. This application is particularly valuable for FRET studies of translation, tRNA dynamics, and ribosome structural biology.

Misacylated tRNAs for Protein Engineering

The pdCpA platform has been successfully applied to the synthesis of tRNAs charged with fluorinated amino acids [1] and β-amino acids , enabling the production of proteins with altered hydrophobicity, enhanced stability, or non-native backbone structures. The broad substrate scope of pdCpA aminoacylation [1], makes it the preferred dinucleotide for exploratory protein engineering campaigns where multiple unnatural amino acid candidates are evaluated.

Preparative-Scale Aminoacyl-tRNA Production for High-Throughput Screening

The 2015 preparative-scale synthetic method [1] enables cost-effective production of pdCpA in quantities sufficient for high-throughput aminoacylation and translation screening campaigns. Laboratories requiring milligram to gram quantities of pdCpA for long-term research programs benefit from the improved yield (75% overall) and streamlined one-step deprotection protocol [1], which reduces per-batch production cost and improves supply reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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